4-(4-Hydroxypiperidin-1-yl)benzaldehyde
Overview
Description
4-(4-Hydroxypiperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a benzaldehyde group attached to a piperidine ring, which is further substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde typically involves the reaction of 4-piperidone with benzaldehyde in the presence of a reducing agent. One common method is the reductive amination of 4-piperidone with benzaldehyde using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an inert atmosphere at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-carboxypiperidin-1-yl)benzaldehyde.
Reduction: Formation of 4-(4-hydroxypiperidin-1-yl)benzyl alcohol.
Substitution: Formation of 4-(4-chloropiperidin-1-yl)benzaldehyde.
Scientific Research Applications
4-(4-Hydroxypiperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of neuropharmacology.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzaldehyde moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
- 4-(4-Hydroxy-1-piperidinyl)benzaldehyde
- 4-(4-Hydroxypiperidinyl)benzaldehyde
- 4-(4-Hydroxypiperidyl)benzaldehyde
Comparison: 4-(4-Hydroxypiperidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,9,12,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVVRSWELVXLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507897 | |
Record name | 4-(4-Hydroxypiperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79421-44-6 | |
Record name | 4-(4-Hydroxypiperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-hydroxypiperidin-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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